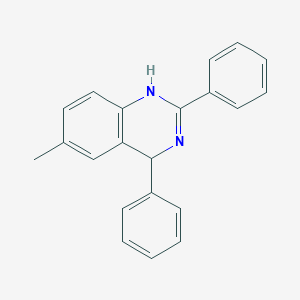
Benzenepropanamine, N-cyclohexyl-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamine, N-cyclohexyl-N-methyl- is an organic compound with the molecular formula C16H25N . It is a tertiary amine, characterized by the presence of a benzene ring, a propanamine chain, and cyclohexyl and methyl groups attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-cyclohexyl-N-methyl- typically involves the reaction of benzenepropanamine with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Benzenepropanamine, N-cyclohexyl-N-methyl- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenepropanamine, N-cyclohexyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
Benzenepropanamine, N-cyclohexyl-N-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenepropanamine, N-cyclohexyl-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
N-Methylcyclohexylamine: Similar in structure but lacks the benzenepropanamine chain.
Cyclohexylamine: Contains the cyclohexyl group but lacks the methyl and benzenepropanamine groups.
N-Methylbenzylamine: Contains the benzene and methyl groups but lacks the cyclohexyl group.
Uniqueness: Benzenepropanamine, N-cyclohexyl-N-methyl- is unique due to its combination of a benzene ring, a propanamine chain, and cyclohexyl and methyl groups. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
Propriétés
Numéro CAS |
152190-82-4 |
|---|---|
Formule moléculaire |
C16H25N |
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
N-methyl-N-(3-phenylpropyl)cyclohexanamine |
InChI |
InChI=1S/C16H25N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10,16H,3,6-8,11-14H2,1H3 |
Clé InChI |
MXCMHPQGTRDFIX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC1=CC=CC=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


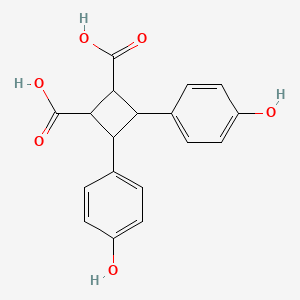
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

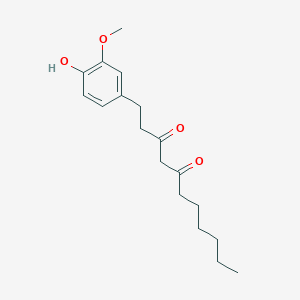
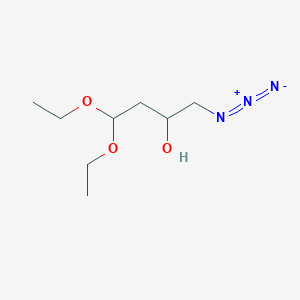
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
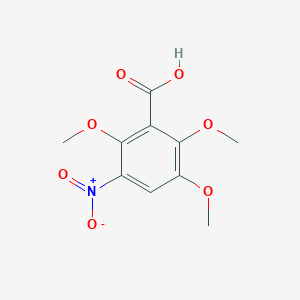

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
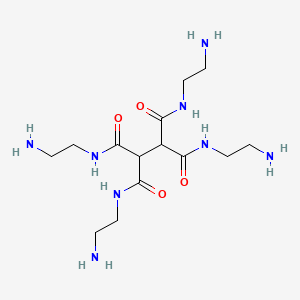
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
